Methyl 2,4-dichloro-3,5-dinitrobenzoate
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Overview
Description
Methyl 2,4-dichloro-3,5-dinitrobenzoate is an organic compound with the molecular formula C8H4Cl2N2O6 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and two nitro groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dichloro-3,5-dinitrobenzoate can be synthesized through the nitration of 2,4-dichlorobenzoic acid. The process involves heating 2,4-dichlorobenzoic acid with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at 140°C for 10 hours . The reaction mixture is then cooled and poured into ice-cold water to precipitate the product, which is crystallized from a benzene-petroleum ether mixture .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-3,5-dinitrobenzoate undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: This compound reacts with secondary cyclic amines such as piperidine, piperazine, morpholine, and thiomorpholine in solvents like methanol and benzene.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding amine-substituted derivatives of the compound.
Reduction: The major products are the amino derivatives of the compound.
Hydrolysis: The major product is 2,4-dichloro-3,5-dinitrobenzoic acid.
Scientific Research Applications
Methyl 2,4-dichloro-3,5-dinitrobenzoate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as an antithrombotic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,4-dichloro-3,5-dinitrobenzoate involves nucleophilic aromatic substitution (SNAr) reactions. The compound undergoes nucleophilic attack by amines, leading to the formation of a Meisenheimer complex, which is the rate-determining step . The chlorine atoms at positions 2 and 4 are the primary sites for substitution .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dinitrobenzoate
- 2,4-Dichloro-3,5-dinitrobenzoic acid
- Methyl 4-methoxy-3,5-dinitrobenzoate
Uniqueness
Methyl 2,4-dichloro-3,5-dinitrobenzoate is unique due to the presence of both chlorine and nitro groups on the benzene ring, which significantly influences its reactivity and chemical properties. The combination of these substituents makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
67451-32-5 |
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Molecular Formula |
C8H4Cl2N2O6 |
Molecular Weight |
295.03 g/mol |
IUPAC Name |
methyl 2,4-dichloro-3,5-dinitrobenzoate |
InChI |
InChI=1S/C8H4Cl2N2O6/c1-18-8(13)3-2-4(11(14)15)6(10)7(5(3)9)12(16)17/h2H,1H3 |
InChI Key |
USJCPSDQCYIWDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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